molecular formula C11H15FOS B12635383 3-iso-Butoxy-5-fluorophenyl methyl sulfide

3-iso-Butoxy-5-fluorophenyl methyl sulfide

Cat. No.: B12635383
M. Wt: 214.30 g/mol
InChI Key: YHGCHIQHYLBFLR-UHFFFAOYSA-N
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Description

3-iso-Butoxy-5-fluorophenyl methyl sulfide: is an organic compound with the molecular formula C11H15FOS . It contains a total of 29 atoms, including 15 hydrogen atoms, 11 carbon atoms, 1 oxygen atom, 1 sulfur atom, and 1 fluorine atom . The compound features a six-membered aromatic ring, an ether group, and a sulfide group . Its structure and properties make it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iso-Butoxy-5-fluorophenyl methyl sulfide can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-iso-Butoxy-5-fluorophenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form a cyclohexane derivative.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products Formed:

    Oxidation: Sulfoxide, sulfone.

    Reduction: Cyclohexane derivative.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: 3-iso-Butoxy-5-fluorophenyl methyl sulfide is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions.

Biology: The compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure could be modified to create drug candidates with specific therapeutic effects.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, such as agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 3-iso-Butoxy-5-fluorophenyl methyl sulfide exerts its effects depends on its interactions with molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The specific molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

    3-iso-Butoxy-5-chlorophenyl methyl sulfide: Similar structure but with a chlorine atom instead of fluorine.

    3-iso-Butoxy-5-bromophenyl methyl sulfide: Similar structure but with a bromine atom instead of fluorine.

    3-iso-Butoxy-5-iodophenyl methyl sulfide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 3-iso-Butoxy-5-fluorophenyl methyl sulfide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interactions. Fluorine atoms are known to affect the electronic properties of aromatic rings, making this compound distinct from its halogenated analogs.

Biological Activity

3-iso-Butoxy-5-fluorophenyl methyl sulfide (C11H15FOS) is an organic compound notable for its potential biological activities. This article reviews its synthesis, biological interactions, and implications in medicinal chemistry, focusing on its mechanisms of action and therapeutic potential.

Molecular Structure:

  • Molecular Formula: C11H15FOS
  • Molecular Weight: 214.30 g/mol
  • IUPAC Name: 1-fluoro-3-(2-methylpropoxy)-5-methylsulfanylbenzene

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC11H15FOS
Molecular Weight214.30 g/mol
IUPAC Name1-fluoro-3-(2-methylpropoxy)-5-methylsulfanylbenzene
InChI KeyYHGCHIQHYLBFLR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound can be achieved through various methods, including the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. This method allows for the formation of complex molecules necessary for further biological testing.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Preliminary studies suggest that it may interact with enzymes or receptors, potentially influencing cellular signaling pathways. However, detailed experimental studies are required to elucidate these mechanisms fully.

Anticancer Activity

Recent investigations have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related compounds demonstrated their ability to induce apoptosis in cancer cell lines such as Caco-2 (colorectal adenocarcinoma) and MDA-MB-231 (breast cancer) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .

Table 2: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundCaco-2TBDInduction of apoptosis via ROS generation
CisplatinCaco-220DNA cross-linking
EtoposideCaco-215Topoisomerase inhibition

Cytotoxicity Studies

In vitro cytotoxicity assays (e.g., MTT assay) have revealed that related compounds exhibit higher cytotoxicity than standard chemotherapeutics like cisplatin and etoposide, indicating a promising avenue for drug development . The induction of apoptosis was confirmed through Annexin V assays, demonstrating the compound's potential as an effective anticancer agent.

Case Studies

One notable case study involved a high-throughput screening campaign targeting Trypanosoma brucei glycogen synthase kinase 3 (TbGSK3). Compounds derived from similar scaffolds showed nanomolar activity against bloodstream trypanosomes, emphasizing the importance of structural modifications in enhancing biological activity .

Properties

Molecular Formula

C11H15FOS

Molecular Weight

214.30 g/mol

IUPAC Name

1-fluoro-3-(2-methylpropoxy)-5-methylsulfanylbenzene

InChI

InChI=1S/C11H15FOS/c1-8(2)7-13-10-4-9(12)5-11(6-10)14-3/h4-6,8H,7H2,1-3H3

InChI Key

YHGCHIQHYLBFLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)SC)F

Origin of Product

United States

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